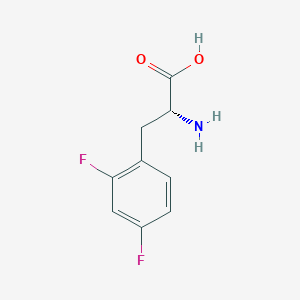

2,4-Difluoro-D-Fenilalanina

Descripción general

Descripción

2,4-Difluoro-D-Phenylalanine is a fluorinated derivative of the amino acid phenylalanine. It is characterized by the substitution of hydrogen atoms at the 2 and 4 positions of the phenyl ring with fluorine atoms. This modification imparts unique chemical and physical properties to the compound, making it of significant interest in various scientific fields .

Aplicaciones Científicas De Investigación

2,4-Difluoro-D-Phenylalanine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is incorporated into proteins to study protein structure and function, as fluorine atoms can serve as probes in nuclear magnetic resonance (NMR) spectroscopy.

Medicine: It has potential therapeutic applications, including as enzyme inhibitors and in the development of peptide-based vaccines.

Industry: The compound is used in the production of fluorinated materials with enhanced stability and performance

Mecanismo De Acción

Mode of Action

Fluorinated phenylalanines have been reported to modulate the properties of peptides and proteins, influencing aspects such as protein folding, protein-protein interactions, and thermal stability .

Biochemical Pathways

Phenylalanine is a key amino acid involved in the biosynthesis of various compounds via the shikimate and phenylpropanoid pathways .

Pharmacokinetics

Fluorinated phenylalanines have been reported to have considerable industrial and pharmaceutical potential, and their introduction into proteins can increase their catabolic stability .

Result of Action

The introduction of fluorinated phenylalanines into proteins can modulate their properties and functions .

Action Environment

The compound is typically stored at ambient temperature, suggesting that it has a reasonable degree of environmental stability .

Análisis Bioquímico

Biochemical Properties

The role of 2,4-Difluoro-D-Phenylalanine in biochemical reactions is not well-documented in the literature. As a derivative of phenylalanine, it may interact with enzymes, proteins, and other biomolecules that typically interact with phenylalanine. The nature of these interactions would depend on the specific biochemical context and the presence of the fluorine atoms on the phenyl group .

Cellular Effects

It is plausible that it could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

It has been suggested that D-phenylalanine, a related compound, showed higher antidepressant potency than other classical antidepressants, at least at the doses used .

Metabolic Pathways

As a derivative of phenylalanine, it may be involved in similar metabolic pathways .

Transport and Distribution

A related compound, phenylalanine, is known to be transported by a specific transporter .

Subcellular Localization

Related compounds such as phenylalanine ammonia-lyases have been found in various subcellular locations .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-D-Phenylalanine typically involves the introduction of fluorine atoms into the phenylalanine molecule. One common method is the direct fluorination of phenylalanine using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions .

Industrial Production Methods: Industrial production of 2,4-Difluoro-D-Phenylalanine may involve enzymatic synthesis methods. Enzymes such as fluorinases can catalyze the formation of carbon-fluorine bonds under mild conditions, offering a more environmentally friendly and efficient approach compared to traditional chemical methods .

Análisis De Reacciones Químicas

Types of Reactions: 2,4-Difluoro-D-Phenylalanine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into different fluorinated derivatives.

Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated carboxylic acids, while substitution reactions can produce a variety of fluorinated derivatives .

Comparación Con Compuestos Similares

- 2,4-Difluoro-L-Phenylalanine

- 3,5-Difluoro-D-Phenylalanine

- 4-Fluoro-D-Phenylalanine

Comparison: 2,4-Difluoro-D-Phenylalanine is unique due to the specific positioning of the fluorine atoms, which can significantly alter its chemical reactivity and biological activity compared to other fluorinated phenylalanines. This makes it particularly useful in applications where precise control over molecular interactions is required .

Propiedades

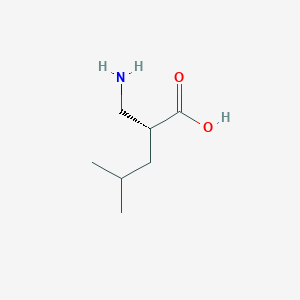

IUPAC Name |

(2R)-2-amino-3-(2,4-difluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO2/c10-6-2-1-5(7(11)4-6)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEFLPVKMPDEMFW-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1F)F)C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426490 | |

| Record name | 2,4-Difluoro-D-Phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

266360-60-5 | |

| Record name | D-Phenylalanine, 2,4-difluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=266360-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Difluoro-D-Phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(13S)-10-Butan-2-yl-13-(hydroxymethyl)-9-methyl-5-(2-methylbut-3-en-2-yl)-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4,6,8(15)-tetraen-11-one](/img/structure/B152223.png)

![benzyl N-[(2S)-1-[[(2S,5S)-3,3-difluoro-5-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-4-oxo-1,6-diphenylhexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B152233.png)

![3-(2-chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride](/img/structure/B152242.png)